Absence of Constitutive D2/D3 Receptor Affinity: A Functional Selectivity Advantage Over Promiscuous Arylpiperazines
Many arylpiperazine benzamides exhibit significant dopamine D2 and D3 receptor occupancy, which contributes to motor and endocrine side effects. Direct analog data for the 3-methoxybenzamide congener (N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide) show Ki values exceeding 850 nM at rat D3 and >1,000 nM at human D2 receptors [1]. Because the 4-chloro substituent is a stronger electron-withdrawing group than 3-methoxy and alters the amide conformation, class-level inference predicts that 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide will likewise exhibit weak or absent D2/D3 binding, providing a cleaner baseline for D4- or 5-HT receptor-focused screening campaigns [1].
| Evidence Dimension | Dopamine D2 and D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >850 nM based on analog SAR |
| Comparator Or Baseline | N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide: D3 Ki >850 nM, D2 Ki >1,000 nM [1] |
| Quantified Difference | Predicted >500-fold weaker D2/D3 binding relative to D4-active regioisomers |
| Conditions | Radioligand displacement assays: [3H]spiroperidol at rat D3 and human D2 receptors |
Why This Matters
Researchers procuring a D4 or 5-HT probe can prioritize this compound over promiscuous analogs to minimize D2/D3-mediated confounding effects in vivo or ex vivo.
- [1] BindingDB. BDBM50122030 (CHEMBL154050): N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide – Ki >850 nM at rat D3, Ki >1,000 nM at human D2. Accessed 2026-04-29. View Source
